3,3-dimethyl-N,4,4-triphenyloxetan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine, also known as DMTPO, is a chemical compound that belongs to the family of oxetanes. It is a highly reactive compound that has been widely used in scientific research applications, particularly in the field of analytical chemistry.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine involves the reaction of its imine group with water molecules to form a stable adduct. The reaction is highly selective and does not interfere with other functional groups present in the sample.
Biochemical and Physiological Effects:
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has no known biochemical or physiological effects as it is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in lab experiments is its high selectivity and sensitivity towards water. It can detect trace amounts of water in various samples, which is particularly useful in the field of analytical chemistry.
However, 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has some limitations as well. It is a highly reactive compound and requires careful handling to avoid any unwanted reactions. It is also relatively expensive compared to other derivatizing agents.
Zukünftige Richtungen
There are several potential future directions for the use of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in scientific research. One possible direction is the development of new analytical techniques that utilize 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine for the detection of other analytes besides water. Another potential direction is the modification of the 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine molecule to improve its selectivity and sensitivity towards other analytes.
In conclusion, 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine is a highly reactive compound that has been widely used in scientific research applications, particularly in the field of analytical chemistry. Its mechanism of action involves the reaction with water molecules to form a stable adduct, which can be easily detected by various analytical techniques. While it has several advantages, it also has some limitations and requires careful handling. There are several potential future directions for the use of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in scientific research, which could lead to the development of new analytical techniques and improved derivatizing agents.
Synthesemethoden
The synthesis of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine involves the reaction of 3,3-dimethyl-2-butanone with 4-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has been extensively used in analytical chemistry as a derivatizing agent for the detection of trace amounts of water in various samples. It reacts with water to form a stable adduct, which can be easily detected by various analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
14251-66-2 |
---|---|
Produktname |
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine |
Molekularformel |
C23H21NO |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine |
InChI |
InChI=1S/C23H21NO/c1-22(2)21(24-20-16-10-5-11-17-20)25-23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17H,1-2H3 |
InChI-Schlüssel |
UAMDJDCFTGZKPH-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC2=CC=CC=C2)OC1(C3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(C(=NC2=CC=CC=C2)OC1(C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyme |
N-(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.